molecular formula C11H24ClNO B1377817 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride CAS No. 1375472-53-9

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride

Cat. No.: B1377817
CAS No.: 1375472-53-9
M. Wt: 221.77 g/mol
InChI Key: IAUYRHVTLNUQKJ-UHFFFAOYSA-N
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Description

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23NO . It has a molecular weight of 221.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9 (12-4)11 (10,2)3;/h9-10,12H,5-8H2,1-4H3;1H . This indicates the specific arrangement of atoms in the molecule.

The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride has been explored in various synthetic pathways and chemical transformations, contributing to medicinal chemistry and material science.

  • Synthesis of Protected Aminocyclobutanones : A study detailed the preparation of ɑ-aminocyclobutanone protected as its dimethyl acetal, a derivative closely related to the compound , as a modular synthon for accessing cyclobutanone-containing lead inhibitors for enzymes such as serine proteases and metalloproteases. This synthesis route demonstrates the compound's potential as a building block in drug discovery (Thahani S Habeeb Mohammad et al., 2020).

  • Transformations of Oxy Amides : Research into the alkylation of cycloalkanes and pyranopyridines with ethyl chloroacetate and ethyl 4-chlorobutanoate, followed by amide formation, showcases the utility of related structures in creating complex molecules, highlighting the versatility of such compounds in chemical synthesis (S. Sirakanyan et al., 2020).

  • Chemoselective Tert-butoxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for amines illustrates the chemical's role in selective protection strategies, essential for peptide synthesis and other areas requiring precise functional group manipulation (H. Ouchi et al., 2002).

Material Science and Conservation

  • Epoxy-Silica Polymers in Stone Conservation : The reaction of epoxy derivatives with primary amines, leading to solids investigated for stone conservation, showcases an application in material science. Such compounds contribute to developing new materials for preserving cultural heritage (P. Cardiano et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" .

Properties

IUPAC Name

3-butoxy-N,2,2-trimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9(12-4)11(10,2)3;/h9-10,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYRHVTLNUQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(C1(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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